Cas no 1864016-52-3 ((3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride)

(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride
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- MDL: MFCD29034264
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227508-0.05g |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 0.05g |
$312.0 | 2024-06-20 | |
1PlusChem | 1P01ANX2-1g |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 1g |
$1528.00 | 2025-03-19 | |
Enamine | EN300-227508-5g |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 5g |
$3894.0 | 2023-09-15 | |
Enamine | EN300-227508-10g |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 10g |
$5774.0 | 2023-09-15 | |
1PlusChem | 1P01ANX2-100mg |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 100mg |
$553.00 | 2025-03-19 | |
A2B Chem LLC | AV76374-500mg |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 500mg |
$1137.00 | 2024-04-20 | |
A2B Chem LLC | AV76374-250mg |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 250mg |
$737.00 | 2024-04-20 | |
A2B Chem LLC | AV76374-50mg |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 50mg |
$364.00 | 2024-04-20 | |
Enamine | EN300-227508-1.0g |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 1.0g |
$1343.0 | 2024-06-20 | |
Enamine | EN300-227508-0.1g |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride |
1864016-52-3 | 95% | 0.1g |
$466.0 | 2024-06-20 |
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochlorideに関する追加情報
Research Briefing on (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride (CAS: 1864016-52-3) in Chemical Biology and Pharmaceutical Applications
The compound (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride (CAS: 1864016-52-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, pharmacological properties, and potential therapeutic applications. The compound, characterized by its dihydropyran scaffold, serves as a versatile intermediate in medicinal chemistry, particularly in the development of novel small-molecule inhibitors and modulators.
Recent studies highlight the role of (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride in the synthesis of kinase inhibitors targeting cancer-related pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a key building block for the development of selective PI3K inhibitors, showcasing improved pharmacokinetic profiles compared to earlier analogs. The hydrochloride salt form enhances solubility, making it particularly suitable for preclinical formulation studies.
In neuropharmacology, researchers have explored this compound's potential as a precursor for serotonin receptor modulators. A study published in ACS Chemical Neuroscience (2024) reported its incorporation into novel 5-HT2A ligands with enhanced blood-brain barrier permeability. The dihydropyran moiety appears to contribute to both the metabolic stability and the desired receptor binding affinity of these derivatives.
The synthetic accessibility of (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride has been improved through recent methodological advances. A 2024 Nature Protocols article detailed a scalable, enantioselective synthesis route that achieves >99% ee while reducing hazardous byproducts. This development addresses previous challenges in large-scale production and supports its growing use in drug discovery programs.
Emerging applications extend beyond traditional small-molecule drugs. Several biotech companies have incorporated this scaffold into PROTAC (Proteolysis Targeting Chimera) designs, leveraging its favorable physicochemical properties for targeted protein degradation strategies. Early-stage research suggests particular promise in oncology targets, with lead compounds showing nanomolar degradation activity in cellular models.
Safety and toxicology assessments of (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride derivatives have progressed significantly. Recent ADME studies indicate favorable metabolic stability profiles across multiple species, with low cytochrome P450 inhibition potential. These findings support its continued development as a privileged structure in medicinal chemistry.
The compound's commercial availability from multiple specialty chemical suppliers has facilitated broader research adoption. Current market analysis suggests growing demand, particularly from pharmaceutical companies engaged in kinase inhibitor and CNS drug discovery programs. Patent activity surrounding derivatives of this scaffold has increased by 35% year-over-year, indicating strong industry interest.
Future research directions likely include expanded structure-activity relationship studies to optimize selectivity profiles and further exploration of its utility in fragment-based drug design. The compound's combination of synthetic tractability and demonstrated biological relevance positions it as an important tool in contemporary drug discovery efforts.
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